N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a pyridine ring, and a trifluoromethoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-3-yl pyridine intermediate. This intermediate is then subjected to a series of reactions, including sulfonation and trifluoromethoxylation, to introduce the trifluoromethoxybenzenesulfonamide moiety. The final step involves the coupling of the intermediate with the sulfonamide group under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4S/c18-17(19,20)26-14-2-4-15(5-3-14)27(23,24)22-10-12-1-6-16(21-9-12)13-7-8-25-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAQYXCCSLVCRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=CN=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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